molecular formula C24H23N3O4 B12190035 N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

Cat. No.: B12190035
M. Wt: 417.5 g/mol
InChI Key: DWHUGZOBFSJUFG-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide features a complex structure integrating a benzimidazole ring, a chromenone core, and an amide linker. Its IUPAC name systematically describes the connectivity:

  • Chromenone moiety : A 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl group, where the chromenone ring is substituted with a methyl group at position 4 and a methacryloxy group at position 7.
  • Benzimidazole unit : A 1H-benzimidazol-2-yl group attached via a propanamide linker to the chromenone’s 6-position.

The molecular formula is C24H23N3O4 , with a molecular weight of 417.5 g/mol . The SMILES string (C=C(C)COc1cc2oc(=O)cc(C)c2cc1CCC(=O)Nc1nc2ccccc2[nH]1) confirms the spatial arrangement, highlighting the methacryloxy side chain and the amide bond bridging the heterocycles.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C24H23N3O4
Molecular Weight 417.5 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide
SMILES C=C(C)COc1cc2oc(=O)cc(C)c2cc1CCC(=O)Nc1nc2ccccc2[nH]1

Comparative analysis with N-benzhydryl-3-(1H-benzimidazol-2-yl)propanamide (C23H21N3O) reveals that replacing the benzhydryl group with a chromenone-derived substituent increases molecular complexity and potential π-π stacking interactions.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide

InChI

InChI=1S/C24H23N3O4/c1-14(2)13-30-20-12-21-17(15(3)10-23(29)31-21)11-16(20)8-9-22(28)27-24-25-18-6-4-5-7-19(18)26-24/h4-7,10-12H,1,8-9,13H2,2-3H3,(H2,25,26,27,28)

InChI Key

DWHUGZOBFSJUFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The 4-methyl-7-hydroxy-2H-chromen-2-one scaffold is synthesized via Pechmann condensation. Resorcinol derivatives are reacted with ethyl acetoacetate in the presence of sulfuric acid at 0–5°C for 6–8 hours, yielding 7-hydroxy-4-methylcoumarin (3 ) in 85–90% yield.

Reaction Conditions

ReagentQuantityRole
Resorcinol1.0 eqAromatic diol
Ethyl acetoacetate1.2 eqβ-Keto ester
H₂SO₄ (conc.)CatalyticAcid catalyst

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.15 (s, 1H, C3-H), 2.41 (s, 3H, C4-CH₃), 10.32 (s, 1H, C7-OH).

Prenylation at C7-Hydroxy Group

The 7-hydroxy group is alkylated with 2-methylallyl bromide under mild basic conditions. A mixture of 3 (1.0 eq), 2-methylallyl bromide (1.5 eq), and K₂CO₃ (3.0 eq) in acetone is refluxed for 12 hours, yielding 7-[(2-methylprop-2-en-1-yl)oxy]-4-methyl-2H-chromen-2-one (4 ) in 78% yield.

Optimization Note
Exceeding 1.5 eq of alkylating agent promotes di-alkylation byproducts, reducing yield to <60%.

Synthesis of 1H-Benzimidazol-2-Amine

Cyclocondensation of o-Phenylenediamine

o-Phenylenediamine (1.0 eq) reacts with cyanogen bromide (1.1 eq) in ethanol at 80°C for 4 hours, forming 1H-benzimidazol-2-amine (6 ) in 92% yield.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the electrophilic cyanogen bromide, followed by cyclization and elimination of ammonia.

Characterization

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 151.2 (C2), 122.4–128.7 (aromatic carbons).

Amide Bond Formation

Activation of Propanoic Acid

The carboxylic acid 5 (1.0 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dry THF at 0°C for 1 hour.

Coupling with Benzimidazole Amine

The activated acid is reacted with 6 (1.2 eq) in THF at 25°C for 12 hours, yielding the target compound in 70% yield after silica gel chromatography.

Purity Analysis

  • HPLC (C18, 70:30 MeCN:H₂O) : tᵣ = 8.2 min, purity >95%.

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₄N₃O₄ [M+H]⁺ 418.1764, found 418.1766.

Alternative Synthetic Routes

Microwave-Assisted Coumarin Synthesis

Microwave irradiation (150 W, 100°C, 20 min) reduces Pechmann condensation time from 6 hours to 30 minutes, maintaining 87% yield.

Enzymatic Prenylation

Lipase-catalyzed alkylation using 2-methylallyl acetate in ionic liquids achieves 81% yield with enhanced stereoselectivity, though scalability remains challenging.

Scalability and Industrial Feasibility

Cost Analysis

StepCost/gram (USD)
Coumarin synthesis12.50
Benzimidazole8.20
Amide coupling22.30

Environmental Impact
Solvent recovery systems reduce THF waste by 90%, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Coumarin: The target compound’s 7-prenyloxy group (vs. Prenyl groups are also associated with improved metabolic stability compared to methoxy . The 4-methyl substituent on the coumarin ring is conserved across analogs, suggesting its role in stabilizing the 2-oxo-coumarin conformation .

Benzimidazole Linkage :

  • The propanamide bridge in the target compound differs from the pyrazole-carboxamide linker in , which may alter hydrogen-bonding interactions with enzymes. Pyrazole-containing analogs showed moderate COX-2 inhibition (IC50: 0.5–5 µM), but the target compound’s prenyloxy group could modulate selectivity .

Synthetic Methodology :

  • The target compound’s synthesis likely involves coupling a prenyloxy-substituted coumarin acid with 1H-benzimidazol-2-amine using carbodiimide reagents (e.g., EDCI/HOBt), analogous to methods in . Yields for such reactions typically range from 40–60% due to steric hindrance from bulky substituents .

Functional Group Comparison

  • N,O-Bidentate Directing Groups : While the target compound lacks an explicit N,O-bidentate group, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the utility of such motifs in metal-catalyzed reactions. The benzimidazole’s NH group in the target compound could serve as a weak directing group in coordination chemistry.
  • Prenyloxy vs. Methoxy : The prenyloxy group’s electron-donating and bulky nature may enhance π-π stacking interactions in hydrophobic enzyme pockets compared to methoxy .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.5) is more lipophilic than its methoxy analog (logP ~2.8) due to the prenyl group .
  • Thermal Stability : Benzimidazole derivatives generally exhibit high melting points (>200°C), as seen in related compounds (e.g., 271–272°C in ).

Biological Activity

N-(1H-benzimidazol-2-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide, identified by its CAS number 1010875-72-5, is a complex organic compound characterized by a unique combination of a benzimidazole moiety and a chromone structure. This compound exhibits significant biological activities, particularly in the fields of oncology and microbiology.

Structural Characteristics

The molecular formula for this compound is C24H23N3O4C_{24}H_{23}N_{3}O_{4}, with a molecular weight of 417.5 g/mol. The structural diversity of this compound, combining both aromatic and heterocyclic components, contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. Research indicates that compounds containing benzimidazole derivatives can intercalate into DNA, affecting replication and transcription processes. For example, studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including A549, HCC827, and NCI-H358, with IC50 values indicating effective concentrations for inducing cell death .
  • Antimicrobial Properties : The compound may inhibit microbial metabolism and induce apoptosis in bacterial cells. Its mechanism includes binding to DNA and disrupting essential cellular processes, which has been observed in both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have evaluated the antitumor and antimicrobial efficacy of related compounds:

CompoundCell Line TestedIC50 (µM)Activity Type
Compound 5A5492.12 ± 0.21Antitumor
Compound 8HCC8275.13 ± 0.97Antitumor
Compound 15NCI-H3580.85 ± 0.05Antitumor
Benzimidazole DerivativeE. coli<10Antimicrobial

These findings suggest that the benzimidazole moiety significantly enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapy and antimicrobial treatments .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. Common synthetic routes include:

  • Oxidation : The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.
  • Reduction : The chromone structure can undergo reduction to yield dihydro derivatives.
  • Substitution Reactions : Nucleophilic substitution at the nitrogen atom allows for the introduction of various substituents that may alter biological activity.

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceuticals : As a lead compound for developing new anticancer and antimicrobial drugs.
  • Agriculture : Exploring its use as a pesticide or herbicide due to its ability to disrupt microbial processes.

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